![molecular formula C7H14Cl2N4 B2433780 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine;dihydrochloride CAS No. 2402829-30-3](/img/structure/B2433780.png)

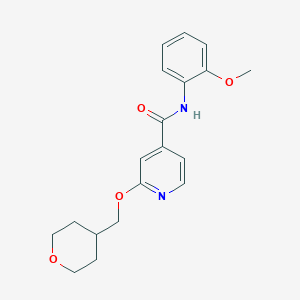

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

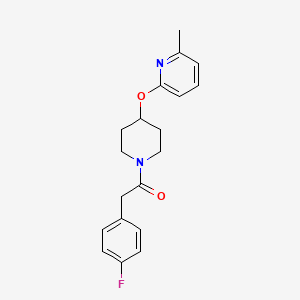

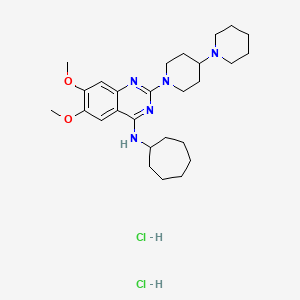

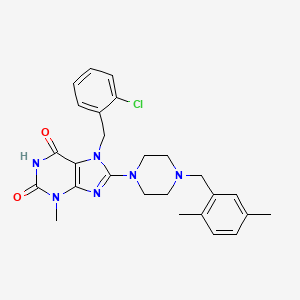

The synthesis of similar compounds has been described in the literature . The synthesis usually involves several steps, including the addition of various reagents and the regulation of pH. The synthesis route is simple and the starting raw materials are readily available .Molecular Structure Analysis

The molecular structure of similar compounds has been studied . These compounds often have a triazolo[4,3-a]pyrazine core, which is a six-membered nitrogen-based heterocycle .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . These reactions often involve the treatment of the compound with various reagents under specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied . These properties often depend on the specific structure of the compound .Scientific Research Applications

- EN300-7473064 serves as a reagent for synthesizing pyrrolo[2,3-b]pyridine compounds. These derivatives have potential as antiviral agents against specific retroviruses, including the human immunodeficiency virus (HIV) .

- The compound’s piperazine-fused triazolo[4,3-a]pyrazine platform offers opportunities for medicinal chemistry. Researchers have developed methods to access derivatives from commercially available, nonexpensive reagents. This approach has led to the creation of a small library of triazolopyrazines with diverse substituents at position 3 .

- 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (a derivative of EN300-7473064) plays a crucial role in the preparation of Sitagliptin phosphate . Sitagliptin is an oral hypoglycemic agent used in treating type 2 diabetes .

- Researchers have investigated contamination with N-nitrosamines in Sitagliptin drug products. They focused on N-nitroso-triazolopyrazine (NTTP) and its precursor, triazolopyrazine . These studies are essential for ensuring drug safety .

Antiviral Research

Medicinal Chemistry Building Blocks

Sitagliptin Synthesis

N-Nitroso-Triazolopyrazine Contamination Study

Mechanism of Action

Target of Action

It is known that the compound belongs to a class of molecules known as5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines , which have been identified as potential ligands for numerous receptors .

Mode of Action

The compound’s interaction with its targets could potentially lead to changes in cellular signaling, gene expression, or other cellular functions .

Biochemical Pathways

Compounds in the same class have been used as reagents to synthesize pyrrolo [2,3-b]pyridine compounds, which have the potential to act as antiviral agents against specific viruses of the retrovirus family, such as the human immunodeficiency virus (hiv) .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 3407±520 °C and a density of 143±01 g/cm3 .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c1-5-9-10-7-6(8)3-2-4-11(5)7;;/h6H,2-4,8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPNSQMITIXSEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1CCCC2N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2433700.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide](/img/structure/B2433704.png)

![N-[4-(4-Phenylpiperazin-1-yl)butan-2-yl]but-2-ynamide](/img/structure/B2433705.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethyl-N-phenylacetamide](/img/structure/B2433709.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-bromophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2433715.png)

![2-Methyl-6-[3-(propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-imine](/img/structure/B2433717.png)

![7-(3-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2433719.png)